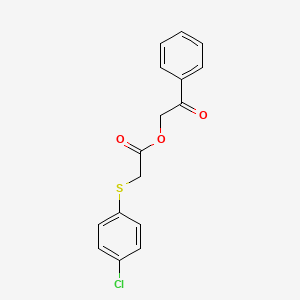
Phenacyl 2-(4-chlorophenyl)sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenacyl 2-(4-chlorophenyl)sulfanylacetate is an organic compound that features a phenacyl group attached to a 2-(4-chlorophenyl)sulfanylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenacyl 2-(4-chlorophenyl)sulfanylacetate can be synthesized through a multi-step process involving the reaction of phenacyl bromide with 2-(4-chlorophenyl)thiolacetic acid. The reaction typically occurs in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
Phenacyl 2-(4-chlorophenyl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents such as lithium aluminum hydride.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, where the bromide is replaced by nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Phenacyl derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
Phenacyl 2-(4-chlorophenyl)sulfanylacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Phenacyl 2-(4-chlorophenyl)sulfanylacetate involves its interaction with molecular targets through its functional groups. The phenacyl group can participate in electrophilic aromatic substitution reactions, while the sulfanylacetate moiety can engage in nucleophilic attacks. These interactions can modulate biochemical pathways and affect the activity of enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- Phenacyl acetate
- Phenacyl 2-(4-methylphenyl)sulfanylacetate
- Phenacyl 2-(4-bromophenyl)sulfanylacetate
Uniqueness
Phenacyl 2-(4-chlorophenyl)sulfanylacetate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and designing molecules with specific characteristics.
Propiedades
IUPAC Name |
phenacyl 2-(4-chlorophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3S/c17-13-6-8-14(9-7-13)21-11-16(19)20-10-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIJBXYYGHKXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{5-[3-(trifluoromethyl)phenyl]-2-furoyl}morpholine](/img/structure/B5737647.png)
![N'-[(E)-(2-METHOXY-5-NITROPHENYL)METHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B5737652.png)
![2-(3-fluorophenyl)-5-[(E)-2-nitroethenyl]furan](/img/structure/B5737657.png)
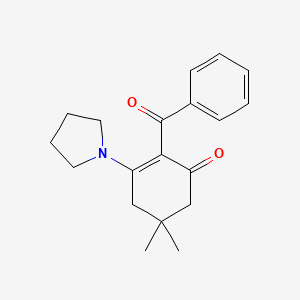
![ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5737666.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5737668.png)
![3'-(cyclohexylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5737672.png)
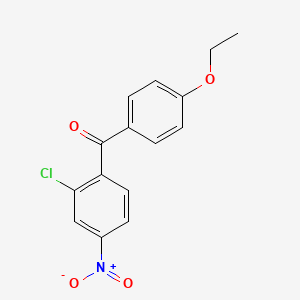
![S-[2-(4-biphenylylamino)-2-oxoethyl] thiocarbamate](/img/structure/B5737690.png)
![Methyl 2-[methyl-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B5737700.png)
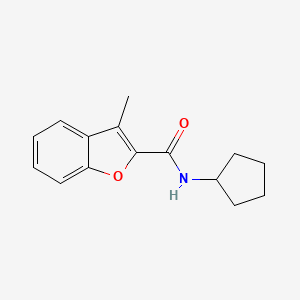
![N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5737738.png)
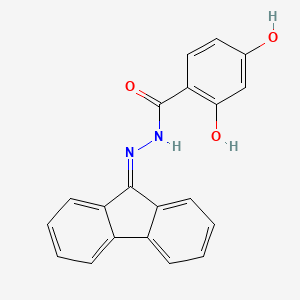
![N-benzyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5737758.png)
